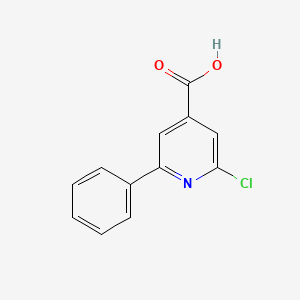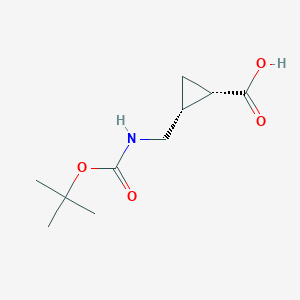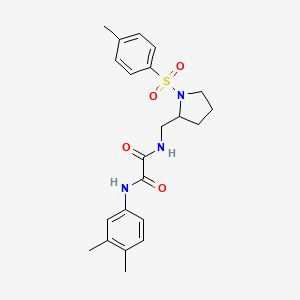
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a thienylsulfonyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate typically involves the reaction of 4-oxo-2-pyrrolidinecarboxylic acid with a thienylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydroxyl derivatives, and various substituted esters, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
4-Oxo-1-(2-thienylsulfonyl)-D-proline: Similar structure but with a proline ring instead of a pyrrolidine ring.
2-Methyl-4-(2-thienylsulfonyl)morpholine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
methyl 4-oxo-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S2/c1-16-10(13)8-5-7(12)6-11(8)18(14,15)9-3-2-4-17-9/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZSMDOJGMGLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CN1S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2591329.png)

![(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide](/img/structure/B2591332.png)



![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)
![methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine](/img/structure/B2591340.png)
![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)



![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2591345.png)
![3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2591346.png)
